5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
Description
Properties
IUPAC Name |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944218 | |
| Record name | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21618-92-8 | |
| Record name | delta-(3,4-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxide Ring-Opening and Lactonization
A widely adopted method involves the epoxide ring-opening of 2-(but-3-en-1-yl)oxirane with 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol under alkaline conditions. The reaction proceeds via nucleophilic attack on the epoxide, followed by acid-catalyzed lactonization to form the dihydrofuran-2(3H)-one core. Key steps include:
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Reagents : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
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Intermediate Isolation : The lactol intermediate is oxidized to the lactone using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).
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Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ at −78°C removes methyl protecting groups, yielding the final dihydroxyphenyl derivative.
Yield : 73% for the lactonization step and 81% for the epoxide ring-opening.
Asymmetric Synthesis for Enantiomeric Control
Enantioselective synthesis is critical for biomedical applications. The (R)-enantiomer is synthesized using chiral catalysts such as Jacobsen’s cobalt-salen complex.
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Key Reaction : Asymmetric epoxidation of 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol.
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Conditions : Catalyst loading of 5 mol% in CH₂Cl₂ at −20°C.
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Stereochemical Outcome : Enantiomeric excess (ee) >90% achieved via HPLC with chiral stationary phases.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize throughput and cost-efficiency. Continuous flow systems enhance reaction control and reduce purification steps:
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Reactor Type : Microfluidic tubular reactors with immobilized enzymes (e.g., lipases).
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Parameters :
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Temperature: 50°C
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Residence Time: 30 minutes
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Pressure: 2 bar
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Advantages :
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative:
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Method : Ball-milling 3,4-dihydroxybenzaldehyde with γ-valerolactone derivatives.
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Additives : Potassium carbonate (K₂CO₃) as a base catalyst.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : ¹H-NMR (800 MHz, CDCl₃) confirms substituent positions:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| Epoxide Ring-Opening | 73 | 95 | Racemic |
| Asymmetric Synthesis | 68 | 98 | >90% ee |
| Continuous Flow | 95 | 99 | N/A |
| Mechanochemical | 68 | 90 | Racemic |
Challenges and Solutions
Oxidative Degradation
The dihydroxyphenyl group is prone to oxidation during synthesis. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known by its CAS number 21618-92-8, is a compound that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, pharmacology, and biochemistry, while providing comprehensive data tables and case studies.
Medicinal Chemistry
This compound has been studied for its potential pharmacological activities. Research indicates that compounds with similar structures exhibit various biological effects:
- Antioxidant Activity : Compounds derived from dihydroxyphenyl groups have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Studies have demonstrated that certain derivatives can inhibit human carbonic anhydrase isozymes, suggesting potential therapeutic applications in conditions like glaucoma and obesity .
Antimicrobial Activity
Research has indicated that this compound and its derivatives possess antimicrobial properties. For example:
- Testing Against Bacteria : Compounds structurally related to this oxolanone have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented. For instance:
- Carrageenan-induced Edema Model : In vivo studies using carrageenan-induced paw edema models have shown that these compounds can reduce inflammation significantly compared to standard anti-inflammatory drugs like aspirin .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 5-(4-Chloromethyl)phenyl oxazoline | Antimicrobial | 20.5 | |
| 3,4-Dihydroxyphenylmethanone | Antioxidant | 15.0 | |
| 5-(Dihydroxyphenyl)oxazolidinone | Anti-inflammatory | 12.0 |
Table 2: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Hydantoin Derivatives
5-Methyl-5-phenylhydantoin
- Substituents : Methyl and phenyl groups at the 5-position.
- Molecular Weight : 190.20 g/mol .
- Synthesis: Typically via Bucherer-Bergs reaction using ketones (e.g., acetophenone), ammonium carbonate, and potassium cyanide .
- Applications : Investigated as an anticonvulsant precursor and in chiral resolution studies .
5-(4-Hydroxyphenyl)-5-phenylhydantoin
- Substituents : Hydroxyphenyl and phenyl groups.
Hemimycalin A
- Substituents : 4-Hydroxybenzylidene moiety.
- Source : Isolated from the marine sponge Hemimycale arabica.
- Bioactivity : Exhibits antiproliferative activity against cancer cells (e.g., HeLa) and antimicrobial properties .
5-(Heteroarylmethylene)hydantoins
- Substituents : Heteroaromatic groups (e.g., pyridinyl, thiophenyl).
Biological Activity
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as a derivative of gamma-valerolactone, has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique structure, featuring a dihydroxyphenyl group that contributes to its potential therapeutic effects. This article explores the biological activity of this compound, including its anti-inflammatory, antioxidant, and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- SMILES Notation : OC1=C(O)C=C(CC2CCC(=O)O2)C=C1
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of dihydroxy groups allows the compound to scavenge free radicals, mitigating oxidative stress and potentially reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been supported by various studies:
- Inhibition of Cytokines : The compound has been shown to inhibit cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses.
Antioxidant Properties
The antioxidant capabilities are significant for health benefits:
- Free Radical Scavenging : The compound effectively scavenges reactive oxygen species (ROS), which can lead to cellular damage if not neutralized .
Anticancer Properties
Emerging research highlights its potential in cancer therapy:
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can trigger programmed cell death in various cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-(3,4-Dihydroxyphenyl)-gamma-valerolactone | Similar dihydroxyphenyl group | Antioxidant and anticancer properties |
| 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one | Similar core structure | Potentially similar biological activities |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study published in the International Journal of Medical Sciences found that treatment with this compound significantly reduced markers of inflammation in animal models .
- Antioxidant Capacity Assessment : Research indicated that this compound exhibited high antioxidant activity comparable to established antioxidants like quercetin .
- Cancer Cell Line Studies : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic: What are the established synthetic routes for 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves functionalizing oxolan-2-one derivatives with dihydroxyphenyl groups via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)-1,3-dioxolan-2-one) can react with 3,4-dihydroxyphenyl precursors under controlled alkaline conditions . To optimize purity:
- Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for separation.
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts.
- Crystallization in ethanol/water mixtures can enhance final purity (>95%) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Wear nitrile gloves and sealed goggles due to potential irritancy . Work in a fume hood to avoid inhalation of fine powders.
- Storage: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of catechol groups. Desiccants (e.g., silica gel) should be used to mitigate hygroscopicity .
Advanced: What advanced spectroscopic techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions, as demonstrated for structurally related oxolan-2-one derivatives .
- 2D NMR (HSQC, HMBC): Map proton-carbon correlations to verify the dihydroxyphenyl-methyl linkage and oxolanone ring conformation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₁₂O₅) with <2 ppm error .
Advanced: How can researchers design experiments to assess the environmental impact of this compound?
Methodological Answer:
Adopt a tiered approach based on long-term ecological studies:
- Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rate) using OECD guidelines. For example, measure biodegradability via closed-bottle tests .
- Phase 2 (Microcosm): Simulate environmental compartments (soil/water) to track abiotic/biotic degradation products via LC-MS .
- Phase 3 (Field): Use randomized block designs with split plots to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) under controlled conditions .
Advanced: How can contradictory pharmacological data from different studies be resolved?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, solvent carriers) .
- Dose-Response Validation: Replicate conflicting results using standardized protocols (e.g., fixed exposure times, blinded assays) to isolate confounding factors .
- Mechanistic Studies: Use knock-out models or competitive binding assays to confirm target specificity, as seen in studies of analogous triazole derivatives .
Basic: What are the known biological activities of this compound, and how can they be validated experimentally?
Methodological Answer:
- Antioxidant Activity: Quantify radical scavenging (DPPH/ABTS assays) and correlate with dihydroxyphenyl group density .
- Enzyme Inhibition: Test against COX-2 or tyrosinase using fluorometric assays, with positive controls (e.g., quercetin) .
- Cell-Based Assays: Use MTT/WST-1 protocols on human cell lines (e.g., HepG2) to assess cytotoxicity and validate therapeutic windows .
Advanced: What computational methods predict the compound’s pharmacokinetic and toxicological behavior?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F = 45–60%) and blood-brain barrier penetration (low, due to polar surface area >100 Ų) .
- Molecular Dynamics (MD): Simulate binding to CYP450 isoforms to predict metabolic pathways and potential hepatotoxicity .
- Density Functional Theory (DFT): Calculate HOMO/LUMO gaps to assess redox activity and stability under physiological conditions .
Advanced: How does stereochemistry influence the compound’s biological interactions?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using amylose-based columns and compare bioactivity (e.g., (R)- vs. (S)-forms) .
- Docking Simulations: Model interactions with chiral binding pockets (e.g., kinase active sites) to identify stereospecific affinity differences .
- Circular Dichroism (CD): Corolate optical activity with conformational stability in solution, as shown for structurally similar lactones .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
